Augustifolin

Description

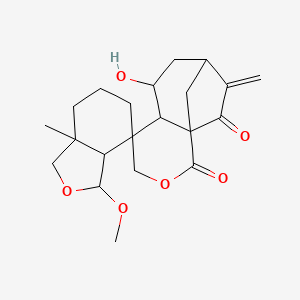

Augustifolin (CAS: 66548-01-4) is a natural product with the molecular formula C21H28O6 and a molecular weight of 376.449 g/mol. It is widely utilized in traditional Chinese medicine (TCM) formulations for its therapeutic properties, particularly in antipruritic (anti-itch), anti-inflammatory, and dermatological applications . Common TCM preparations containing this compound include 金蝉止痒胶囊 (Jinchan Zhiyang Capsule), 复方青黛胶囊 (Compound Indigo Naturalis Capsule), and 除湿止痒洗液 (Chushi Zhiyang Lotion), which are derived from herbs such as 白鲜皮 (Dictamnus dasycarpus), 金银花 (Lonicera japonica), and 黄芩 (Scutellaria baicalensis) .

This compound requires stringent storage conditions: -20°C for powder (stable for 3 years) and -80°C for solvent-based solutions (stable for 1 year). Its inclusion in TCM formulations is attributed to its synergistic effects with other bioactive compounds, enhancing efficacy in treating skin disorders, microbial infections, and inflammatory conditions .

Properties

IUPAC Name |

7'-hydroxy-3-methoxy-7a-methyl-10'-methylidenespiro[1,3,3a,5,6,7-hexahydro-2-benzofuran-4,5'-3-oxatricyclo[7.2.1.01,6]dodecane]-2',11'-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-11-12-7-13(22)14-20(10-27-18(24)21(14,8-12)16(11)23)6-4-5-19(2)9-26-17(25-3)15(19)20/h12-15,17,22H,1,4-10H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIBRRBOOBNKJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1C(OC2)OC)COC(=O)C45C3C(CC(C4)C(=C)C5=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Augustifolin involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of specific precursors under controlled conditions to form the characteristic spiro structure of this compound . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, followed by purification processes such as chromatography and crystallization . Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Augustifolin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the reactions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted compounds, each with distinct chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Augustifolin involves its interaction with specific molecular targets and pathways. It exerts its effects through the modulation of signaling pathways involved in oxidative stress, inflammation, and cell proliferation . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative damage . Additionally, this compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Key Observations :

- This compound shares a diterpene backbone with Forskolin and Andrographolide but differs in oxygenation patterns and side-chain modifications.

- Unlike Baicalin (a flavonoid), this compound lacks a glycosidic linkage, rendering it less polar .

Pharmacological Activity Comparison

| Activity | This compound | Forskolin | Andrographolide | Baicalin |

|---|---|---|---|---|

| Anti-inflammatory | +++ (Modulates NF-κB) | + (Adenylyl cyclase activation) | ++ (Inhibits COX-2) | +++ (Suppresses TNF-α) |

| Antimicrobial | ++ (Broad-spectrum) | + (Gram-positive) | ++ (Antiviral) | +++ (Antibacterial) |

| Antipruritic | +++ (TCM formulations) | - | - | + (Topical use) |

| Metabolic Effects | - | +++ (Stimulates cAMP) | - | - |

| Toxicity | Low (Synergistic in TCM) | Moderate (Hypertension risk) | Low | Low |

Key Observations :

- This compound’s antipruritic efficacy is superior to Baicalin and absent in Forskolin/Andrographolide, likely due to its integration into multi-herb TCM formulations .

Clinical and Regulatory Status

| Aspect | This compound | Forskolin | Andrographolide | Baicalin |

|---|---|---|---|---|

| FDA Approval | Not approved (TCM only) | Approved (Hypertension) | Not approved | Not approved |

| Clinical Trials | Limited (TCM focus) | Phase III (Cardiovascular) | Phase II (COVID-19) | Phase II (Hepatitis) |

| Patent Status | Unpatented | Expired | Active (Antiviral) | Active (Anticancer) |

| Safety Profile | Well-tolerated | Contraindicated in hypotension | Safe at low doses | Hepatotoxicity risk |

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.